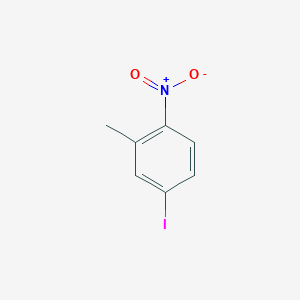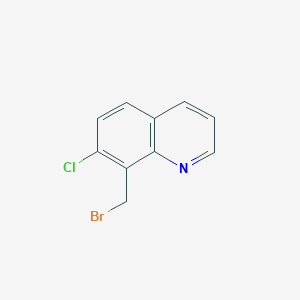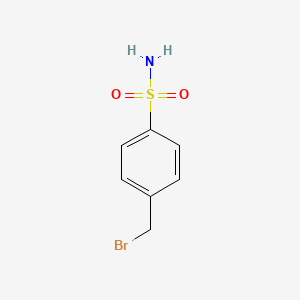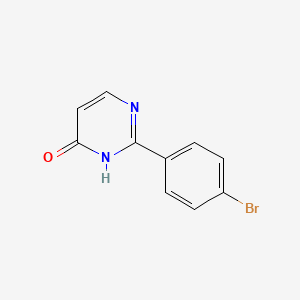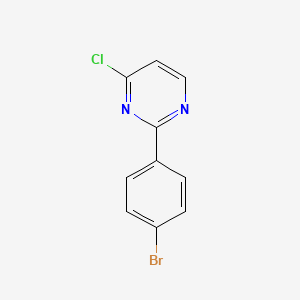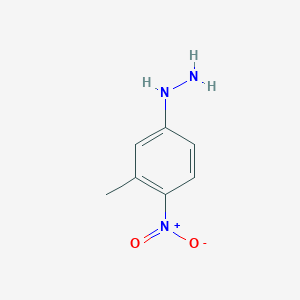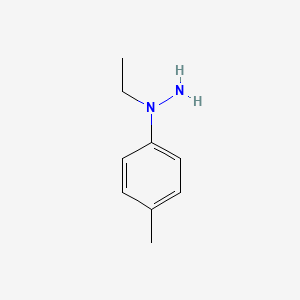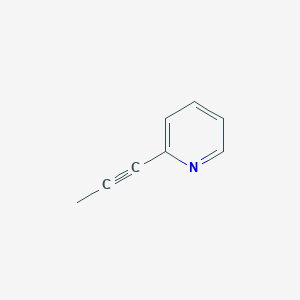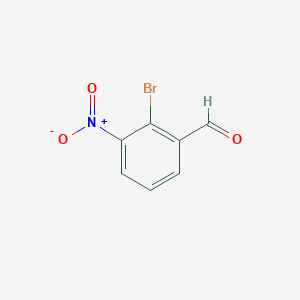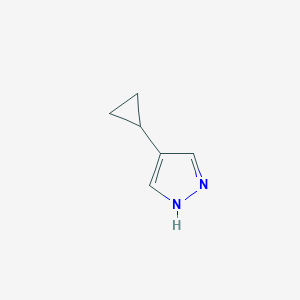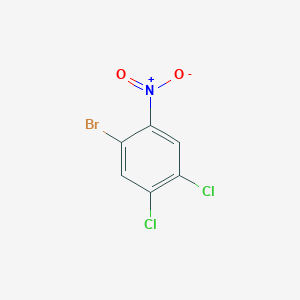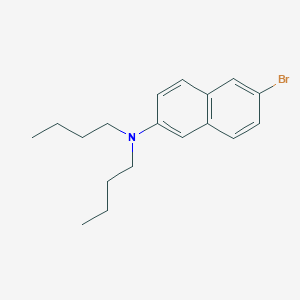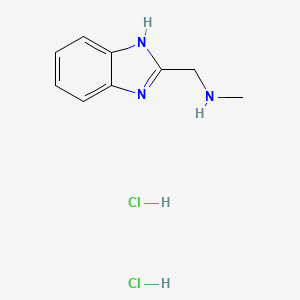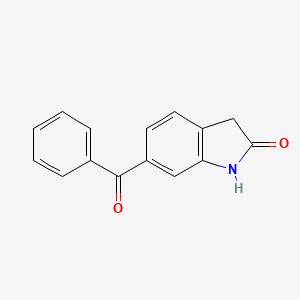
6-苯甲酰吲哚-2-酮
描述
6-benzoyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-benzoyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-benzoyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
包括 6-苯甲酰吲哚-2-酮在内的吲哚-2-酮衍生物已被合成,用于潜在的生物活性。 这些化合物已被探索用于其药物化学应用,特别是在设计和合成具有潜在治疗效果的分子方面 .
抗病毒活性
据报道,吲哚衍生物具有抗病毒活性。 吲哚的结构框架,包括 6-苯甲酰吲哚-2-酮,已被用于制备具有抗病毒特性的化合物 .
抗炎活性
研究表明,某些吲哚-2-酮衍生物表现出显著的抗炎活性。 这表明 6-苯甲酰吲哚-2-酮可被考虑用于未来研究,以开发抗炎剂 .
抗癌评估
吲哚-2-酮骨架已被用于设计和合成靶向 VEGFR-2 的新抑制剂,VEGFR-2 是参与肿瘤血管生成的关键受体。 这种应用在抗癌药物的开发中至关重要 .
工业研究
在工业研究中,6-苯甲酰吲哚-2-酮已被研究用于其在制造过程中的应用,有可能提高产品质量和效率。 它可以用作纺织工业中的染料中间体和金属工业中的缓蚀剂.
新型配合物的合成
作用机制
Target of Action
The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .
Mode of Action
6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .
Biochemical Pathways
The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.
Pharmacokinetics
It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.
Result of Action
The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .
Action Environment
The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .
生化分析
Biochemical Properties
6-Benzoyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it can potentially reduce inflammation and pain. Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 6-Benzoyl-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, 6-Benzoyl-1,3-dihydro-2H-indol-2-one affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 6-Benzoyl-1,3-dihydro-2H-indol-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 6-Benzoyl-1,3-dihydro-2H-indol-2-one can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzoyl-1,3-dihydro-2H-indol-2-one remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 6-Benzoyl-1,3-dihydro-2H-indol-2-one can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects.
Dosage Effects in Animal Models
The effects of 6-Benzoyl-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
6-Benzoyl-1,3-dihydro-2H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may influence other metabolic pathways, such as those involved in energy production and lipid metabolism, by modulating the activity of key enzymes.
Transport and Distribution
The transport and distribution of 6-Benzoyl-1,3-dihydro-2H-indol-2-one within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of 6-Benzoyl-1,3-dihydro-2H-indol-2-one are influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 6-Benzoyl-1,3-dihydro-2H-indol-2-one is essential for its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may localize to the mitochondria, influencing cellular metabolism and energy production.
属性
IUPAC Name |
6-benzoyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJLPUOIDQSOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539832 | |
| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-63-2 | |
| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
